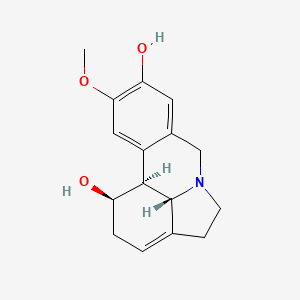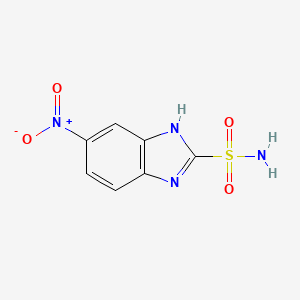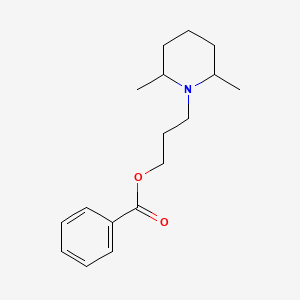
2,6-Dimethyl-1-piperidinepropanol benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-1-piperidinepropanol benzoate is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.43 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1-piperidinepropanol benzoate involves the reaction of 2,6-dimethyl-1-piperidinepropanol with benzoic acid or its derivatives. One common method includes the esterification of 2,6-dimethyl-1-piperidinepropanol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride in benzene at low temperatures (0°C to 5°C) .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethyl-1-piperidinepropanol benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
2,6-Dimethyl-1-piperidinepropanol benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antiarrhythmic effects.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-1-piperidinepropanol benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with ion channels or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but different functional groups.
2,6-Dimethyl-1-piperidinepropanol: The precursor to the benzoate ester, with different chemical properties and reactivity.
Uniqueness
2,6-Dimethyl-1-piperidinepropanol benzoate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where ester groups can influence the pharmacokinetics and pharmacodynamics of the compound.
Propriétés
Numéro CAS |
93991-98-1 |
|---|---|
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
3-(2,6-dimethylpiperidin-1-yl)propyl benzoate |
InChI |
InChI=1S/C17H25NO2/c1-14-8-6-9-15(2)18(14)12-7-13-20-17(19)16-10-4-3-5-11-16/h3-5,10-11,14-15H,6-9,12-13H2,1-2H3 |
Clé InChI |
KWWDBLNKFRFBAP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1CCCOC(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


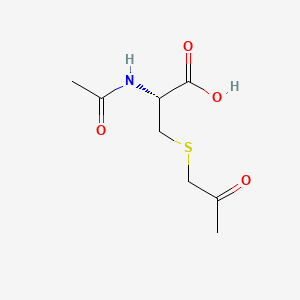
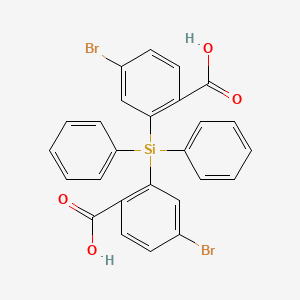
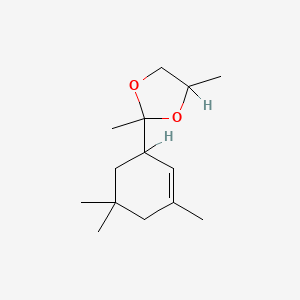
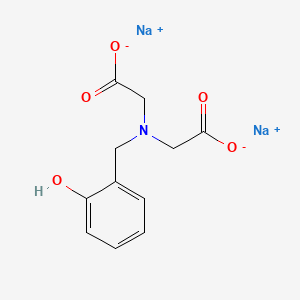
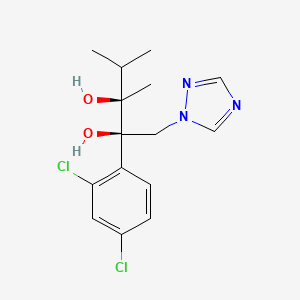
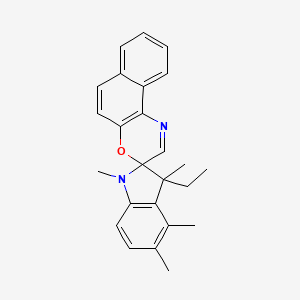
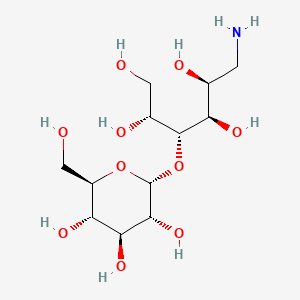
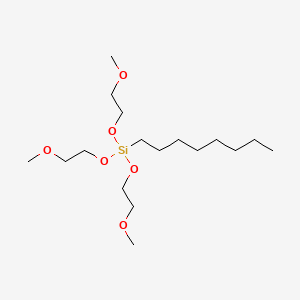
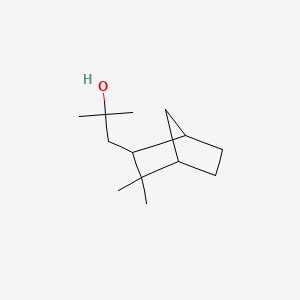
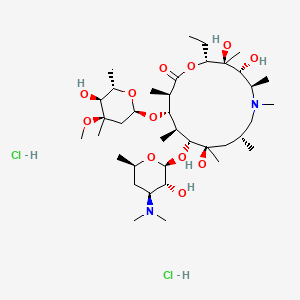

![Diethyl 2-[(3-cyclohexyl-3-hydroxypropyl)amino]nonanedioate](/img/structure/B12688587.png)
